4-(4-Dimethylaminophenylazo)phenylarsonic Acid Hydrochloride

Enzymology Biochemistry Spectroscopy

This compound delivers a non-fungible structural advantage: a dimethylamino-substituted azo chromophore enabling resonance Raman detection of serine protease active-site interactions, combined with a phenylarsonic acid anchor that binds metal oxides (aluminium trihydroxide, goethite) with greater affinity than sulfonic or carboxylic acid analogs. Quantitative evidence confirms that substituting the arsonic acid group or the dimethylamino substituent significantly alters electronic properties and binding profiles, directly impacting experimental specificity. Use-defined hazards (H301/H331/H350/H410) demand rigorous safety protocols and controlled laboratory handling. Procure for analytical, environmental, or enzymatic research where spectroscopic and surface-binding differentiation is essential.

Molecular Formula C14H17AsClN3O3
Molecular Weight 385.68 g/mol
CAS No. 73688-85-4
Cat. No. B1352081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Dimethylaminophenylazo)phenylarsonic Acid Hydrochloride
CAS73688-85-4
Molecular FormulaC14H17AsClN3O3
Molecular Weight385.68 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[As](=O)(O)O.Cl
InChIInChI=1S/C14H16AsN3O3.ClH/c1-18(2)14-9-7-13(8-10-14)17-16-12-5-3-11(4-6-12)15(19,20)21;/h3-10H,1-2H3,(H2,19,20,21);1H
InChIKeyPVYGBUNBLMIFRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Dimethylaminophenylazo)phenylarsonic Acid Hydrochloride (CAS 73688-85-4): A Specialized Arsonic Acid Azo Dye for Targeted Research


4-(4-Dimethylaminophenylazo)phenylarsonic acid hydrochloride (CAS 73688-85-4) is a synthetic organic compound belonging to the class of azo dyes featuring a terminal phenylarsonic acid moiety [1]. Its molecular structure comprises an azo linkage (-N=N-) connecting a dimethylamino-substituted phenyl ring to a phenylarsonic acid group, typically supplied as the hydrochloride salt [2]. This specific arsonic acid functionality differentiates it from common sulfonic acid azo dyes and confers unique properties in terms of metal oxide surface binding and biomolecular recognition, making it a specialized tool for analytical, environmental, and biochemical research applications [3][4].

Why 4-(4-Dimethylaminophenylazo)phenylarsonic Acid Hydrochloride Cannot Be Interchanged with Other Azo Dyes or Arsonates


The unique combination of an azo chromophore and a phenylarsonic acid anchoring group in this compound confers specific binding and recognition properties that are not replicated by either simple sulfonated azo dyes or other phenylarsonic acid derivatives [1][2]. Substitution with a structurally similar analog, such as 4-(4-aminophenylazo)phenylarsonic acid, results in significantly altered electronic properties and, consequently, different binding affinities and spectroscopic signatures with biological targets like enzymes [1][3]. Similarly, replacing the arsonic acid group with a sulfonic or carboxylic acid fundamentally changes the compound's interaction with metal oxide surfaces, directly impacting its performance in adsorption-based applications [4]. The following quantitative evidence details these critical, non-fungible differentiators.

Quantifiable Differentiation of 4-(4-Dimethylaminophenylazo)phenylarsonic Acid Hydrochloride (CAS 73688-85-4) vs. Analogs


Differential Active Site Interaction with Subtilisin Novo vs. 4-(4-Aminophenylazo)phenylarsonic Acid

Resonance Raman spectroscopy demonstrates that the dimethylamino (N(CH3)2) substituent on the target compound (II) engages in a detectable, specific interaction with the active site of subtilisin Novo that is distinct from the interaction of the 4′-amino (NH2) analog (I) [1]. This is evidenced by both the relative immobilization of the bound ligand (manifested as spectral line narrowing) and the visible spectral shifts observed upon binding, confirming that the 4′-substituent directly influences the nature of the protein-ligand complex [1].

Enzymology Biochemistry Spectroscopy

Enhanced Binding Affinity for Metal Oxide Surfaces Compared to Carboxylic and Sulfonic Acid Analogs

Simple azo-dyes carrying phosphonic acid and arsonic acid substituents, such as 4-(4′-hydroxyphenylazo)phenylarsonic acid, bind more strongly to high surface area oxides like aluminium trihydroxide and goethite than their carboxylic and sulfonic acid analogues [1]. This class-level inference from a close structural relative establishes the arsonic acid moiety as a superior anchoring group for oxide surfaces [1].

Materials Chemistry Surface Science Environmental Science

Established Safety and Regulatory Profile: A Quantified Basis for Risk Assessment

The compound has a well-defined acute toxicity profile, with a reported intravenous LD50 in mice of 25 mg/kg [1]. This high acute toxicity, alongside its classification under the EU CLP regulation as Acute Tox. 3 (H301: Toxic if swallowed; H331: Toxic if inhaled), Carc. 1A (H350: May cause cancer), and Aquatic Chronic 1 (H410: Very toxic to aquatic life with long lasting effects), provides a clear, quantitative benchmark for hazard assessment [1][2].

Toxicology Chemical Safety Regulatory Compliance

Validated Application Scenarios for 4-(4-Dimethylaminophenylazo)phenylarsonic Acid Hydrochloride (CAS 73688-85-4)


Biochemical Probe for Active Site Topography Studies

This compound is specifically suited for investigating enzyme active site architecture, particularly for serine proteases like subtilisin. Its unique dimethylamino substituent engages in detectable, specific interactions that can be monitored via resonance Raman spectroscopy, making it a superior probe compared to the simpler 4′-amino analog for mapping non-covalent interactions within the active site cleft [1].

Surface Functionalization and Adsorption Studies on Metal Oxides

The phenylarsonic acid group confers strong, specific binding to metal oxide surfaces such as aluminium trihydroxide and goethite. This compound can be used to study adsorption phenomena or to create functionalized surfaces, where the arsonic acid anchor outperforms the more common sulfonic or carboxylic acid groups in terms of binding strength and stability [1].

Analytical Reagent for High-Risk Controlled Laboratory Settings

Its properties as an azo dye make it potentially suitable as a chromogenic reagent in colorimetric assays for specialized applications. However, its procurement is strictly justified by its high acute toxicity (mouse IV LD50: 25 mg/kg) and carcinogenic potential, which demand rigorous safety protocols, specialized waste disposal, and a controlled laboratory environment compliant with H301/H331/H350/H410 hazard classifications [1][2].

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